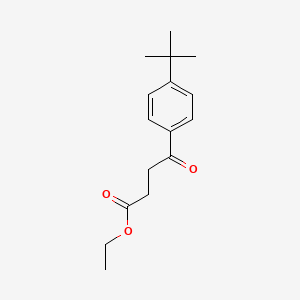

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Description

Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate (CAS 75237-09-1) is an ester derivative characterized by a para-substituted tert-butylphenyl group attached to a 4-oxobutyrate backbone. Its molecular formula is C₁₆H₂₂O₃, with a molecular weight of 262.349 g/mol . The tert-butyl group at the para position introduces significant steric bulk and lipophilicity, distinguishing it from other aryl-substituted 4-oxobutyrate analogs. This compound is commercially available at 97% purity (e.g., Fluorochem) and serves as a key intermediate in organic synthesis, particularly in multigram-scale routes for bioactive molecules .

Propriétés

IUPAC Name |

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOSTSMXOPDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599304 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75237-09-1 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Grignard Reagent Formation

- Starting Material: 4-(4-T-butylphenyl)-1-bromoethane or analogous β-bromoalkylbenzene derivative.

- Reagents: Magnesium metal, anhydrous aprotic solvent (e.g., methyl tertiary butyl ether or tetrahydrofuran).

- Conditions:

- The halogenated aromatic compound is reacted with magnesium under nitrogen atmosphere to form the Grignard reagent.

- Solvent system often includes methyl tertiary butyl ether with a small proportion of a thinner (volume ratio thinner:methyl tertiary butyl ether = 0 to 0.25:1).

- Temperature is maintained between 30–60 °C.

- Reaction time ranges from 1 to 12 hours.

This step is critical for generating the nucleophilic organomagnesium intermediate necessary for subsequent addition reactions. The use of methyl tertiary butyl ether as solvent helps control side reactions and improves yield.

Addition Reaction with Oxalate Ester

- Electrophile: Diethyl oxalate or ethyl oxalyl chloride.

- Reaction: The Grignard reagent is added dropwise to a cooled solution of the oxalate ester or acyl chloride.

- Conditions:

- Temperature is controlled between -30 °C and 50 °C.

- Reaction time varies from 1 to 15 hours.

- In some improved methods, copper(I) salts (e.g., CuX, Li2CuX4, CuCN·LiX) are used to form copper acyl chloride intermediates, enhancing selectivity and yield.

The addition forms a keto-ester intermediate, which is the core structure of ethyl 4-(4-T-butylphenyl)-4-oxobutyrate.

Acidic Hydrolysis and Workup

- The reaction mixture undergoes acidic hydrolysis, typically with dilute hydrochloric acid (10% HCl) at low temperatures (0–20 °C, preferably 5–15 °C).

- Hydrolysis time is about 0.1 to 1 hour.

- After hydrolysis, the mixture is neutralized with sodium bicarbonate solution, washed with water and saturated salt solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Final purification may include high vacuum distillation or recrystallization to achieve purity ≥97%.

Representative Experimental Data

| Step | Conditions | Parameters | Outcome/Yield |

|---|---|---|---|

| Grignard formation | β-bromoethylbenzene + Mg in MTBE + thinner | 30–60 °C, 1–12 h, solvent ratio thinner:MTBE = 0–0.25:1 | Grignard reagent solution prepared |

| Addition reaction | Grignard + diethyl oxalate or ethyl oxalyl chloride | -30 to 50 °C, 1–15 h | Keto-ester intermediate formed |

| Acidic hydrolysis | 10% HCl aqueous, 0–20 °C, 0.1–1 h | Hydrolysis of intermediate | Conversion to target compound |

| Workup and purification | Neutralization, washing, drying, distillation | Purity ≥97% | Yield >80% reported |

MTBE = methyl tertiary butyl ether

Comparative Analysis of Preparation Routes

| Preparation Route | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Phenyl aldehyde route | Aldol condensation, esterification, reduction | Moderate yield (~69%), well-studied | Multi-step, longer synthesis cycle |

| Acetic anhydride route | Condensation, hydrogenation, esterification | Uses accessible reagents | More steps, moderate complexity |

| Grignard reaction with oxalate ester (preferred) | Direct Grignard formation and addition to oxalate ester | Shortest route, high yield (>80%), low cost | Requires strict anhydrous, inert conditions |

The Grignard-based method is favored for its efficiency and scalability, especially when adapted with solvent systems that minimize side reactions.

Notes on Substituent Effects and Adaptations

- The presence of a bulky t-butyl group at the para position of the phenyl ring may influence reaction kinetics and solubility.

- Solvent choice and temperature control are critical to prevent side reactions and ensure high purity.

- Copper salt-mediated acylation can improve selectivity and yield, especially for sterically hindered substrates.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-(4-T-butylphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-T-butylphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers and resins due to its ester functionality.

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features

The core structure of ethyl 4-aryl-4-oxobutyrate derivatives consists of an ethyl ester linked to a ketone and an aromatic ring. Variations arise from substituents on the phenyl ring, which modulate electronic and steric properties. Key analogs include:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methyl or methoxy .

- Electron-Withdrawing Groups: Nitro (NO₂) and halogen (F, Cl) substituents increase electrophilicity at the ketone, enhancing reactivity in condensation reactions .

- Lipophilicity: tert-butyl and brominated analogs exhibit higher logP values, favoring solubility in nonpolar solvents .

Physical and Chromatographic Properties

Substituents significantly influence polarity and chromatographic behavior. For example:

*TLC System 2: Silica gel, CHCl₃/EtOAc/HCOOH (45:6.6:0.5) .

Activité Biologique

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate, a compound with the molecular formula CHO and a molecular weight of approximately 262.35 g/mol, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenyl ring and an oxobutyrate moiety , which contribute to its unique reactivity and biological activity. The structural features enable it to interact with various enzymes, influencing their activity and potentially leading to therapeutic applications.

Anti-Cancer Properties

One of the most significant areas of interest for this compound is its anti-cancer activity . Studies suggest that compounds with similar structures can inhibit ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to an accumulation of protoporphyrin IX (PPIX), which has been linked to anti-angiogenic effects—an important factor in cancer progression.

A notable study demonstrated that certain derivatives effectively blocked tube formation in human retinal endothelial cells (HRECs), indicating their potential as anti-angiogenic agents. The inhibition of FECH was confirmed through enzymatic assays and cellular studies, suggesting that this compound could play a role in cancer therapy by targeting angiogenesis .

The exact mechanism of action for this compound remains largely unexplored due to the limited research available. However, its structural characteristics suggest it may bind to specific enzymes, altering their activity. For instance, the interaction with FECH could lead to decreased heme production, which is essential for various cellular functions and may result in reduced tumor growth .

Synthesis and Derivatives

The synthesis of this compound involves several methods, including reactions with tert-butyl 2-oxobutanoate. Various derivatives have been synthesized and evaluated for their biological activities, revealing that modifications in structure can significantly impact potency against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-oxobutanoate | Ketone group | Widely used in organic synthesis |

| Ethyl 2-oxo-4-phenylbutanoate | Phenyl group | Exhibits different reactivity patterns |

| Ethyl 3-(4-tert-butylphenyl)propanoate | Propanoate moiety | Different alkane chain length affecting properties |

This compound stands out due to its specific combination of functional groups that impart distinct reactivity and biological activity compared to other similar compounds .

Q & A

Q. Critical factors :

- Catalyst choice : Protic acids (e.g., H₂SO₄) enhance esterification efficiency.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but may promote side reactions.

- Solvent purity : Anhydrous ethanol minimizes hydrolysis of the ester product.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Q. Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm) and confirms substitution patterns .

- IR Spectroscopy : Detects ketone (C=O stretch at ~1715 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : Molecular ion peak at m/z 262.349 confirms molecular weight .

Advanced : X-ray crystallography resolves steric effects from the T-butyl group, as demonstrated in analogous enolase superfamily studies .

Advanced: How can researchers address contradictions in NMR data when synthesizing this compound?

Answer :

Contradictions (e.g., unexpected peaks) may arise from:

- Byproducts : Use LC-MS or GC-MS to identify impurities (e.g., brominated derivatives from side reactions, as in ).

- Tautomerism : Dynamic NMR or variable-temperature studies to detect keto-enol equilibria.

- Isotopic labeling : ²H-labeled solvents can clarify solvent interactions masking key signals.

Advanced: What mechanistic pathways explain divergent reactivity in bromination versus Friedel-Crafts alkylation of this compound?

Q. Answer :

- Bromination : Proceeds via enolate intermediate formation under basic conditions, leading to α-bromination (observed in analogous 4-oxobutyrate brominations ).

- Friedel-Crafts Alkylation : Requires Lewis acid catalysts (e.g., AlCl₃) to activate the ketone for electrophilic substitution. Steric hindrance from the T-butyl group may limit reactivity.

Advanced: What role does this compound play in enzymatic studies?

Answer :

It serves as a substrate analog in the enolase superfamily. Structural studies (e.g., X-ray crystallography) reveal how bulky substituents like T-butyl affect active-site binding in enzymes such as OSBS/NAAAR . Computational docking can predict interactions with catalytic lysine residues.

Basic: What strategies improve solubility and purification of this compound?

Q. Answer :

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic T-butyl group.

- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can computational modeling optimize derivatization of this compound?

Q. Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., halogenation at the phenyl ring) on reactivity .

- MD Simulations : Model steric interactions in enzyme binding pockets to guide synthetic modifications .

Basic: What stability considerations are critical for storing this compound?

Q. Answer :

- Degradation Pathways : Hydrolysis of the ester group in humid conditions; store under inert gas (N₂/Ar) at 4°C.

- Light Sensitivity : UV exposure may induce ketone oxidation; use amber vials.

Advanced: How do aryl substituents (e.g., fluoro, chloro) influence the reactivity of Ethyl 4-aryl-4-oxobutyrate derivatives?

Q. Answer :

- Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the ketone, enhancing nucleophilic attack (e.g., in Grignard reactions) .

- Steric Effects : T-butyl groups hinder π-stacking in crystal structures, altering physicochemical properties .

Advanced: What analytical challenges arise when synthesizing halogenated derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.